![molecular formula C46H46N2O8S B2408795 Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH CAS No. 944283-30-1](/img/structure/B2408795.png)
Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH is a protected dipeptide used in peptide synthesis. It consists of two amino acids, threonine and cysteine, each protected by different groups to prevent unwanted reactions during synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino group of threonine, while the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of cysteine. The Trt (trityl) group protects the thiol group of cysteine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH involves several steps:
Protection of Threonine: The amino group of threonine is protected using the Boc group. This is typically achieved by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of Cysteine: The amino group of cysteine is protected using the Fmoc group. This is done by reacting cysteine with Fmoc chloride in the presence of a base like sodium carbonate. The thiol group of cysteine is protected using the Trt group, which is achieved by reacting cysteine with trityl chloride in the presence of a base such as pyridine.
Coupling Reaction: The protected threonine and cysteine are then coupled together using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain, with each step involving coupling, washing, and deprotection cycles.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Boc, Fmoc, and Trt groups can be removed under specific conditions to expose the functional groups of threonine and cysteine. Boc is typically removed using acidic conditions (e.g., trifluoroacetic acid), Fmoc is removed using basic conditions (e.g., piperidine), and Trt is removed using mild acidic conditions (e.g., acetic acid).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by activating agents such as DIC and HOBt.
Oxidation and Reduction Reactions: The thiol group of cysteine can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of proteins. Reduction reactions can break these disulfide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, piperidine for Fmoc removal, and acetic acid for Trt removal.
Coupling: DIC and HOBt in DMF.
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed:
Deprotected Amino Acids: L-threonine and L-cysteine.
Peptide Chains: Longer peptides or proteins formed by coupling reactions.
Disulfide Bonds: Formed by oxidation of the thiol group of cysteine.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH is widely used in the synthesis of peptides and proteins, allowing for the sequential addition of amino acids.
Protein Engineering: The compound is used in the design and synthesis of novel proteins with specific functions.
Biology:
Protein Studies: Researchers use this compound to study protein structure and function by synthesizing peptides with specific sequences.
Enzyme Inhibition: It is used to create peptide inhibitors for studying enzyme activity.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs, including therapeutic peptides and vaccines.
Diagnostics: It is used in the development of diagnostic assays involving peptides.
Industry:
Biotechnology: The compound is used in the production of recombinant proteins and peptides for various applications.
Pharmaceuticals: It is used in the large-scale synthesis of peptide drugs.
Mecanismo De Acción
The mechanism of action of Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH involves its role as a protected dipeptide in peptide synthesis. The protecting groups (Boc, Fmoc, and Trt) prevent unwanted side reactions during the synthesis process, allowing for the selective addition of amino acids. The removal of these protecting groups exposes the functional groups of threonine and cysteine, enabling them to participate in peptide bond formation and other reactions. The thiol group of cysteine can form disulfide bonds, which are essential for the structural stability and function of proteins.
Comparación Con Compuestos Similares
Boc-L-Thr[Fmoc-L-Cys(Acm)]-OH: Similar to Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH but with the acetamidomethyl (Acm) group protecting the thiol group of cysteine.
Boc-L-Thr[Fmoc-L-Cys(Mmt)]-OH: Similar compound with the methoxytrityl (Mmt) group protecting the thiol group of cysteine.
Boc-L-Thr[Fmoc-L-Cys(Thp)]-OH: Uses the tetrahydropyranyl (Thp) group for thiol protection.
Uniqueness: this compound is unique due to the combination of protecting groups used. The Trt group provides robust protection for the thiol group of cysteine, making it suitable for complex peptide synthesis. The orthogonal nature of the Boc and Fmoc groups allows for selective deprotection and coupling reactions, facilitating the synthesis of peptides with high precision and efficiency.
Propiedades
IUPAC Name |
(2S,3R)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O8S/c1-30(40(41(49)50)48-44(53)56-45(2,3)4)55-42(51)39(47-43(52)54-28-38-36-26-16-14-24-34(36)35-25-15-17-27-37(35)38)29-57-46(31-18-8-5-9-19-31,32-20-10-6-11-21-32)33-22-12-7-13-23-33/h5-27,30,38-40H,28-29H2,1-4H3,(H,47,52)(H,48,53)(H,49,50)/t30-,39+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLVVHWXDASNF-BIPSGFNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
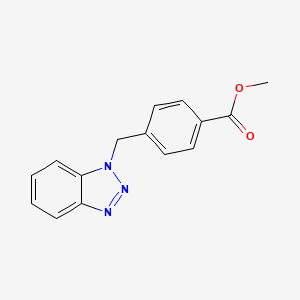
![3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2408713.png)
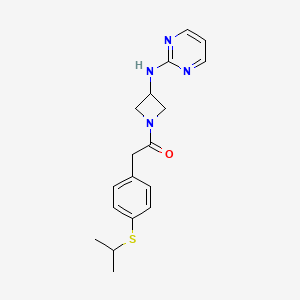
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)
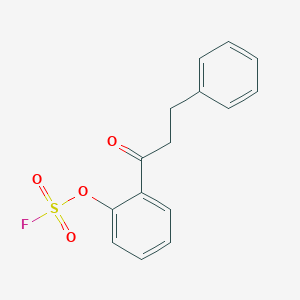
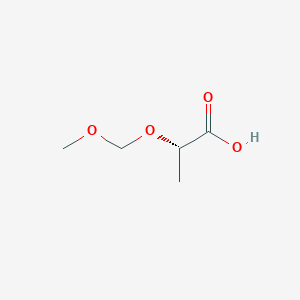
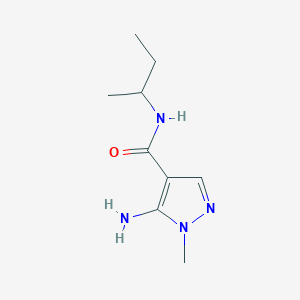
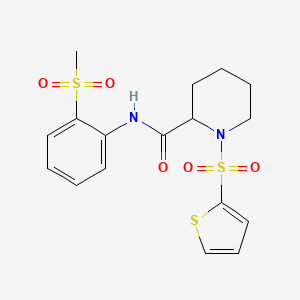
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

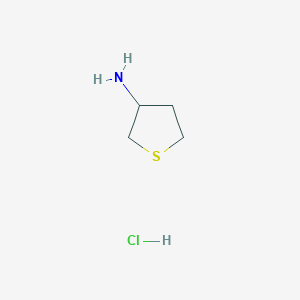
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

